molecular formula C9H11FO3S B8297447 1-(3-fluorophenyl)ethyl methanesulfonate

1-(3-fluorophenyl)ethyl methanesulfonate

Cat. No.: B8297447
M. Wt: 218.25 g/mol
InChI Key: CXMNIIHVQICAMD-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)ethyl methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-(3-fluoro-phenyl)-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-fluoro-phenyl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods

Industrial production of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-fluorophenyl)ethyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid phenyl ester
  • Methanesulfonic acid 1-(4-fluoro-phenyl)-ethyl ester

Uniqueness

1-(3-fluorophenyl)ethyl methanesulfonate is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its non-fluorinated analogs .

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

1-(3-fluorophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H11FO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

CXMNIIHVQICAMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)OS(=O)(=O)C

Origin of Product

United States

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